molecular formula C19H13N5OS B2876583 5-(7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 946384-48-1

5-(7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2876583
CAS No.: 946384-48-1
M. Wt: 359.41
InChI Key: VWZILGYZGYICAO-UHFFFAOYSA-N
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Description

5-(7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole ( 946384-48-1) is a complex heterocyclic compound of significant interest for advanced materials science and pharmacological research. Its unique molecular architecture incorporates pyrazolopyrimidine, oxadiazole, and thiophene rings, which confers notable thermal stability and distinctive electronic properties. This structure is particularly promising for the development of novel functional materials. The compound's extensive π-conjugated system makes it a compelling candidate for application in organic light-emitting diodes (OLEDs) and as a foundational building block for fluorescent chemosensors. These sensors can detect electron-deficient species, including components of nitro-explosives like TNT and DNT, as well as heavy metal cations such as Hg²⁺ . In drug discovery, the presence of the 1,3,4-oxadiazole moiety is associated with a wide range of biological activities, suggesting potential for neurological therapeutics, though its specific biological mechanism of action requires further investigation . The compound has a molecular formula of C19H13N5OS and a molecular weight of 359.41 g/mol . It is offered with a minimum purity of 90% and is available for research purposes in various quantities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5OS/c1-12-10-14(13-6-3-2-4-7-13)20-17-11-15(22-24(12)17)19-21-18(23-25-19)16-8-5-9-26-16/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZILGYZGYICAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C3=NC(=NO3)C4=CC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure .

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing the pyrazolo[1,5-a]pyrimidine moiety exhibit significant anticancer properties. A study highlighted that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit specific kinases involved in cancer cell proliferation. The incorporation of the oxadiazole ring enhances the compound's ability to interact with biological targets, potentially leading to improved efficacy against various cancer types.

CompoundActivityReference
5-(7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazoleAnticancerPubChem

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicate that similar pyrazolo derivatives demonstrate efficacy against a range of bacterial and fungal strains. The presence of thiophene and oxadiazole rings may contribute to enhanced membrane permeability and interaction with microbial targets.

Organic Electronics

The unique electronic properties of 5-(7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to function as a hole transport material has been investigated in several studies.

ApplicationPropertyReference
OLEDsHole transportChemical Book
OPVsElectron donorAcademia.edu

Pesticidal Activity

Emerging research suggests that compounds with oxadiazole structures exhibit potential as pesticides. The compound's ability to disrupt pest metabolic pathways could provide a new avenue for developing environmentally friendly agricultural chemicals.

Case Studies

Case Study 1: Anticancer Efficacy
A recent study explored the anticancer effects of various pyrazolo derivatives, including the target compound. In vitro assays demonstrated significant inhibition of tumor cell growth in breast and lung cancer models.

Case Study 2: OLED Performance
An investigation into the use of the compound in OLEDs revealed that devices incorporating this material exhibited improved brightness and efficiency compared to conventional materials.

Mechanism of Action

The mechanism by which 5-(7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to the active site of CDK2 and disrupt its function is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines are privileged scaffolds in medicinal and materials chemistry. Key analogs include:

Compound Name Substituents (Positions) Key Features Reference
Target Compound 7-Me, 5-Ph, 2-(3-thiophene-oxadiazole) Balanced lipophilicity; thiophene enhances π-stacking
3-Chloro-5-(4-fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine 3-Cl, 5-(4-F-Ph), 7-CF2CF3 High electronegativity; fluorinated groups increase metabolic stability
5-Methyl-2-[4-(1-methyl-1H-pyrrol-2-yl)-6-thiophen-2-yl-1,6-dihydro-pyrimidin-2-yl]-2,4-dihydro-pyrazol-3-one Complex pyrrole-thiophene substitutions Heterocyclic diversity; potential for metal coordination

Key Findings :

  • Thiophene Impact : The thiophen-2-yl group in the target compound and L3–L5 enhances aromatic interactions compared to purely aliphatic substituents.

1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups. Comparisons include:

Compound Name Substituents (Oxadiazole Positions) Synthesis Method Reference
Target Compound 3-thiophen-2-yl, 5-pyrazolopyrimidine Likely three-component cycloaddition
5-(3,4-Dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles (4a–k) Varied aryl/alkyl groups TMSCl-mediated cyclization in DMF/MeCN
N-(3-(6-(3-(difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide (3) Difluoromethylpyridine, oxazole Suzuki coupling

Key Findings :

  • Synthetic Routes : The target compound’s synthesis may parallel methods in , where TMSCl promotes cyclization. Suzuki coupling (used in ) offers modularity for diverse substituents.
  • Bioactivity : Oxadiazoles with electron-deficient substituents (e.g., fluorophenyl in ) often exhibit enhanced biological activity due to improved target engagement.

Thiophene-Containing Analogs

Thiophene rings influence solubility and intermolecular interactions:

Compound Name Thiophene Position Additional Features Reference
Target Compound 3-(thiophen-2-yl) Conjugated with oxadiazole
7-(1-Methyl-1H-pyrrol-2-yl)-3-phenyl-5-thiophen-2-yl-5H-[1,2,4]thiadiazolo[4,5-a]-pyrimidine (L3) 5-thiophen-2-yl Thiadiazolo-pyrimidine hybrid
5-Thiophen-2-yl-1,5-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine (L5) 5-thiophen-2-yl Triazolo-pyrimidine core; planar structure

Key Findings :

  • Solubility : Thiophene’s moderate hydrophobicity balances solubility and membrane permeability.
  • Structural Rigidity : Thiophene-containing analogs (e.g., L3–L5 ) exhibit planar geometries, favoring stacking interactions in crystal lattices or target binding pockets.

Biological Activity

The compound 5-(7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a hybrid molecule that combines the pharmacological properties of pyrazolo[1,5-a]pyrimidines and oxadiazoles. This article explores its biological activity, focusing on its therapeutic potentials, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrazolo[1,5-a]pyrimidine moiety known for its diverse biological activities.
  • A 1,2,4-oxadiazole ring which has been associated with various pharmacological effects including antimicrobial and anticancer properties.
  • A thiophene substituent that enhances the compound's biological profile.

1. Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds containing the oxadiazole ring have been reported to induce apoptosis in cancer cells. In a study by Murty et al. (2017), various oxadiazole derivatives were synthesized and tested against different cancer cell lines. The results showed that certain compounds had IC50 values as low as 2.84 µM against SMMC-7721 cells and comparable activities against MCF-7 and A549 cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
15SMMC-77212.84
16MCF-74.56
17A5494.13

2. Antimicrobial Activity

The oxadiazole scaffold has been extensively studied for its antimicrobial properties. A review highlighted that compounds with the oxadiazole structure demonstrated broad-spectrum activity against various pathogens including bacteria and fungi . For example, derivatives have shown efficacy against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) as low as 4–8 µM .

Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives

CompoundPathogenMIC (µM)
21cM. tuberculosis4–8
21aM. kansasii8–16

The mechanisms through which these compounds exert their biological effects are varied:

  • Anticancer Activity : The induction of apoptosis is often mediated through the activation of caspases and modulation of cell cycle proteins.
  • Antimicrobial Activity : Compounds disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.

Case Study 1: Anticancer Screening

In a recent investigation involving a series of oxadiazole derivatives, specific compounds were evaluated for their ability to inhibit tumor growth in vitro. The study found that certain derivatives not only inhibited cell proliferation but also induced significant morphological changes indicative of apoptosis in cancer cells .

Case Study 2: Antitubercular Activity

Another study focused on the antitubercular activity of a novel series of oxadiazole derivatives. The researchers conducted molecular docking studies to assess binding affinities to key bacterial enzymes, revealing promising interactions that correlated with observed antimicrobial activities .

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